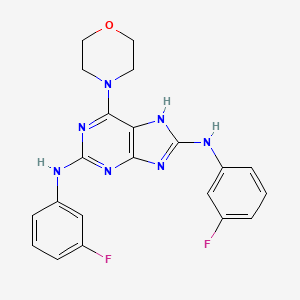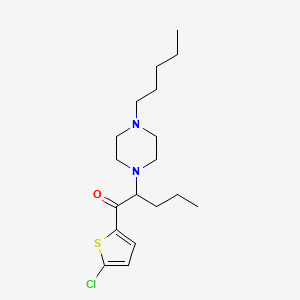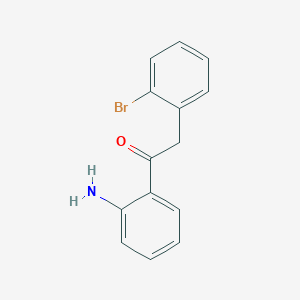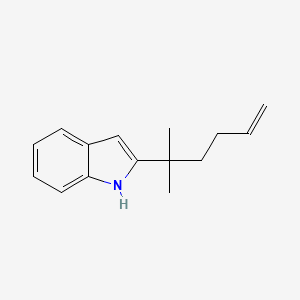
Tetramethyl 9,10-dioctadecoxyanthracene-2,3,6,7-tetracarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethyl 9,10-dioctadecoxyanthracene-2,3,6,7-tetracarboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its anthracene core, which is substituted with tetramethyl groups and dioctadecoxy chains, making it a subject of interest in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 9,10-dioctadecoxyanthracene-2,3,6,7-tetracarboxylate typically involves multi-step organic reactions. The starting material is often anthracene, which undergoes a series of substitutions and esterifications to introduce the tetramethyl and dioctadecoxy groups. Common reagents used in these reactions include methyl iodide, octadecanol, and various catalysts to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving temperature control, pressure regulation, and the use of advanced purification methods such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Tetramethyl 9,10-dioctadecoxyanthracene-2,3,6,7-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce dihydroanthracene derivatives .
Aplicaciones Científicas De Investigación
Tetramethyl 9,10-dioctadecoxyanthracene-2,3,6,7-tetracarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mecanismo De Acción
The mechanism by which Tetramethyl 9,10-dioctadecoxyanthracene-2,3,6,7-tetracarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and influencing cellular processes. These interactions can lead to various biological effects, including changes in gene expression, protein activity, and cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
- Tetramethyl anthracene-2,3,6,7-tetracarboxylate
- Tetramethyl 9,10-dihydro-9,10-dioxoanthracene-2,3,6,7-tetracarboxylate
Uniqueness
Tetramethyl 9,10-dioctadecoxyanthracene-2,3,6,7-tetracarboxylate is unique due to its dioctadecoxy chains, which impart distinct physical and chemical properties. These chains enhance the compound’s solubility in organic solvents and its ability to interact with lipid membranes, making it particularly useful in biological and industrial applications .
Propiedades
Número CAS |
681458-93-5 |
|---|---|
Fórmula molecular |
C58H90O10 |
Peso molecular |
947.3 g/mol |
Nombre IUPAC |
tetramethyl 9,10-dioctadecoxyanthracene-2,3,6,7-tetracarboxylate |
InChI |
InChI=1S/C58H90O10/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-67-53-45-41-49(55(59)63-3)51(57(61)65-5)43-47(45)54(48-44-52(58(62)66-6)50(42-46(48)53)56(60)64-4)68-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h41-44H,7-40H2,1-6H3 |
Clave InChI |
OGBWFZPXHSTTCU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC1=C2C=C(C(=CC2=C(C3=CC(=C(C=C31)C(=O)OC)C(=O)OC)OCCCCCCCCCCCCCCCCCC)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4-Bromophenyl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12540448.png)
![2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene](/img/structure/B12540455.png)
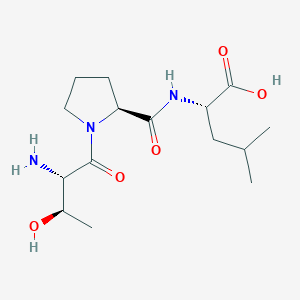
![6-(2-Methylphenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12540466.png)
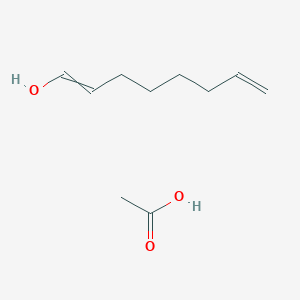
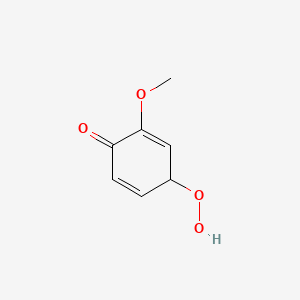
![1-[(Cyclopentanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12540482.png)
![N-[4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]benzamide](/img/structure/B12540487.png)
![7-Methoxy-2-(propan-2-yl)-1-oxaspiro[4.5]deca-6,9-dien-8-ol](/img/structure/B12540492.png)
![5-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-1,2,3-trifluorobenzene](/img/structure/B12540493.png)
